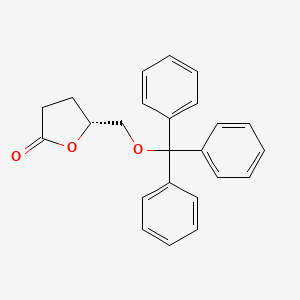

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone

Description

BenchChem offers high-quality R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-5-(trityloxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWLABCDGFABG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511961 | |

| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78158-90-4 | |

| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone

An In-Depth Technical Guide to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone: A Cornerstone Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Executive Summary

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a pivotal chiral intermediate in modern synthetic organic chemistry, particularly within pharmaceutical and life sciences research. As a derivative of the biologically significant γ-butyrolactone (GBL) scaffold, this compound offers a unique combination of stereochemical purity and synthetic versatility. The presence of the bulky trityl protecting group on the primary hydroxyl function allows for highly selective manipulations at other positions of the molecule, making it an invaluable synthon for the construction of complex, enantiomerically pure target molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereochemical importance, synthesis, analytical characterization, and applications, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Chiral γ-Butyrolactone Scaffold

The γ-butyrolactone, or 2(3H)-furanone, ring is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and FDA-approved drugs.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1] The stereochemistry of substituents on the lactone ring is often critical for biological function, as enantiomers of a chiral drug can possess vastly different pharmacodynamic and pharmacokinetic profiles.[2]

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, also known by its synonym (R)-(-)-γ-Trityloxymethyl-γ-butyrolactone, capitalizes on this principle. It serves as a protected, enantiopure source of a C5 building block, enabling chemists to introduce a specific stereocenter into a target molecule with high fidelity. The strategic use of the trityl group provides robust protection under a variety of reaction conditions while allowing for selective deprotection under mild acidic treatment, a cornerstone of modern multi-step synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is essential for its effective use in the laboratory.

Chemical Structure:

-

2D Structure: (Image of the 2D chemical structure of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone)

-

IUPAC Name: (5R)-5-[(Trityloxy)methyl]dihydrofuran-2(3H)-one

-

Common Synonyms: R(-)-γ-Trityloxymethyl-γ-butyrolactone, (R)-(-)-G-Trityloxymethyl-g-butyrolactone[3]

-

CAS Number: 78158-90-4[4]

-

Molecular Formula: C₂₄H₂₂O₃[3]

-

Molecular Weight: 358.43 g/mol [3]

Physicochemical Data Summary:

| Property | Value | Source |

| Physical Form | White to off-white solid | Typical observation |

| Melting Point | 150-152 °C | [3] |

| Optical Rotation | Data not available. The precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, exhibits significant levorotation. | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Insoluble in water. | General chemical principles |

The Critical Role of (R)-Stereochemistry

The absolute configuration at the C5 position of the furanone ring is the most critical feature of this molecule. Biological systems, being inherently chiral, often exhibit high stereoselectivity. An enzyme's active site or a receptor's binding pocket will preferentially interact with one enantiomer over the other.

The use of an enantiopure starting material like R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone eliminates the need for costly and often inefficient chiral separations or asymmetric synthesis steps later in a synthetic sequence. This "chiral pool" approach ensures that the desired stereochemistry is locked in from the beginning, which is paramount for developing drugs with:

-

Enhanced Potency: The desired enantiomer fits the biological target optimally.

-

Improved Safety Profile: The other enantiomer may be inactive, less active, or even contribute to off-target toxicity.[2]

-

Simpler Pharmacokinetics: A single enantiomer often leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Synthesis: A Strategic Protection Protocol

The synthesis of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a classic example of a protection group strategy. The process involves the selective protection of the primary alcohol of its precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.

Causality of Experimental Design:

The choice of trityl chloride (Tr-Cl) is deliberate. The reaction proceeds through a sterically demanding Sₙ1 mechanism, forming a highly stable trityl carbocation intermediate.[5] This steric bulk makes the reaction highly selective for the less-hindered primary hydroxyl group over any secondary or tertiary alcohols that might be present in more complex substrates. Pyridine is typically used as the solvent and as a base to neutralize the HCl byproduct generated during the reaction.[4][5]

Synthetic Workflow Diagram:

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

This protocol is a representative method for the selective tritylation of a primary alcohol and should be adapted and optimized as necessary.[4][5][6]

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone (1.0 equiv.) in anhydrous pyridine.

-

Addition of Reagent: Add trityl chloride (1.2 equiv.) to the solution in one portion. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Quenching: Cool the reaction flask in an ice-water bath and slowly add methanol to quench any unreacted trityl chloride.

-

Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product as a white solid.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step. The following methods form a self-validating system to ensure product quality.

Analytical Workflow Diagram:

Caption: Workflow for the analytical validation of the final product.

Expected Spectral Data:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)[2][7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | Multiplet | 15H | Ar-H | Aromatic protons of the three phenyl rings of the trityl group. |

| ~ 4.60 - 4.75 | Multiplet | 1H | CH -O | Methine proton at the C5 stereocenter. |

| ~ 3.20 - 3.40 | Multiplet (dd) | 2H | CH₂ -OTr | Diastereotopic methylene protons adjacent to the trityl ether. |

| ~ 2.40 - 2.70 | Multiplet | 2H | CH₂ -C=O | Methylene protons alpha to the carbonyl group. |

| ~ 2.00 - 2.20 | Multiplet | 2H | CH₂ | Methylene protons at the C4 position. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 177 | C =O | Lactone carbonyl carbon. |

| ~ 144 | Ar-C (quat) | Quaternary aromatic carbons of the trityl group attached to the central carbon. |

| ~ 127 - 129 | Ar-C H | Aromatic methine carbons of the trityl group. |

| ~ 87 | C (Ph)₃ | Central quaternary carbon of the trityl group. |

| ~ 78 | C 5-O | Methine carbon at the C5 stereocenter. |

| ~ 65 | C H₂-OTr | Methylene carbon of the protected side chain. |

| ~ 29 | C 3 | Methylene carbon alpha to the carbonyl. |

| ~ 23 | C 4 | Methylene carbon at the C4 position. |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2950, 2870 | Medium | Aliphatic C-H Stretch |

| ~ 1775 | Strong | C=O Stretch (Lactone) |

| ~ 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1150, 1070 | Strong | C-O Stretch (Ether and Lactone) |

Applications in Drug Development

The primary utility of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is as a versatile chiral synthon. The trityl-protected side chain serves as a stable handle, which can be revealed later in a synthesis to be a primary alcohol. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or used as a nucleophile.

A key application area is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral therapies.[9] The furanone ring serves as a mimic or precursor to the ribose sugar moiety found in natural nucleosides.

Illustrative Synthetic Application:

The following diagram illustrates a conceptual pathway where the building block is used to create a carbocyclic nucleoside analogue, a class of compounds with potential antiviral activity.

Caption: Conceptual pathway for antiviral synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is crucial to ensure safety.

-

Hazard Identification: While a specific MSDS is not widely available, the compound should be handled as a potentially harmful chemical. It may cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust protection, combined with the inherent chirality of the furanone core, provides a reliable and powerful starting point for drug discovery campaigns targeting a wide range of diseases. The principles of protection group chemistry and chiral pool synthesis embodied by this molecule remain central to the art and science of modern organic chemistry.

References

-

ChemWhat. (n.d.). R(-)-二氫-5-三苯甲基氧基-2(3H)-呋喃酮CAS#: 78158-90-4. ChemWhat. [Link]

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. [Link]

-

Hakimelahi, G. H., & Mohanazadeh, F. (1989). A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. J. Sci. I. R. Iran, 1(1). [Link]

-

Mussadiq, H., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. ResearchGate. [Link]

-

Liu, F. W., et al. (2015). Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base. Chemistry & Biodiversity, 12(5), 813-22. [Link]

-

Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]

-

BD. (2021). SAFETY DATA SHEET. BD Regulatory Documents. [Link]

-

Gianturco, M. A., et al. (1964). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives. Tetrahedron, 20, 1763. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

RSC. (n.d.). Supporting Information. Rsc.org. [Link]

-

Regeneron ISEF. (2025). CHEM005 - Total Synthesis of Novel Antivirotics. Regeneron ISEF. [Link]

-

Uddin, R., et al. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. [Link]

Sources

- 1. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One moment, please... [total-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. CHEM005 - Total Synthesis of Novel Antivirotics | ISEF [isef.net]

- 10. regdocs.bd.com [regdocs.bd.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. download.basf.com [download.basf.com]

The Steric Giant: A Technical Guide to Trityl-Protected Chiral Synthons

Executive Summary

The triphenylmethyl (trityl, Trt) group and its methoxy-substituted derivatives (MMT, DMT) represent a cornerstone in the synthesis of complex chiral biomolecules. Their utility stems from a unique combination of extreme steric bulk, lipophilicity, and tunable acid lability. This guide analyzes the historical evolution, mechanistic causality, and practical application of trityl protection in generating chiral synthons—specifically amino acids and nucleotides—for drug development.

Part 1: Historical Genesis & Chemical Evolution

The history of the trityl group is a progression from a "curiosity of valency" to an essential tool in genomic and proteomic synthesis.

The Radical Discovery (1900)

The lineage begins with Moses Gomberg at the University of Michigan.[1][2] In 1900, while attempting to synthesize hexaphenylethane via the Wurtz reaction (coupling triphenylmethyl chloride with zinc), he inadvertently discovered the triphenylmethyl radical . This challenged the prevailing dogma of carbon tetravalency.[1][3] While Gomberg focused on the radical species, he established the fundamental reactivity of the trityl center: the propensity to form stable, trivalent species due to resonance delocalization across three phenyl rings.

The Peptide Breakthrough (Zervas, 1950s-60s)

The transition to a protecting group occurred when Leonidas Zervas (co-inventor of the Cbz group) applied trityl chloride to amino acids. Zervas recognized that the massive steric bulk of the trityl group could shield the

The Genomic Era (Khorana, 1960s)

H. Gobind Khorana revolutionized the field by introducing methoxy-substituted trityls (MMT and DMT) for oligonucleotide synthesis. He required a group that was orthogonal to base-labile protection and removable under mildly acidic conditions that would not depurinate DNA. The 4,4'-dimethoxytrityl (DMT) group, with its highly stabilized carbocation, became the standard for 5'-hydroxyl protection, enabling the automation of DNA synthesis.

Part 2: Mechanistic Principles & Lability Tuning

The utility of the trityl family relies on the thermodynamics of the

The Stability Hierarchy

The rate of deprotection is directly proportional to the stability of the resulting carbocation. By adding electron-donating methoxy groups to the phenyl rings, the cation is stabilized via resonance, increasing acid sensitivity (lability).

-

Trt (Triphenylmethyl): Requires stronger acid (e.g., TFA).[4] Used for amino acid side chains (His, Cys).

-

MMT (Monomethoxytrityl): Intermediate lability.[5] Used for exocyclic amines in nucleotides.

-

DMT (Dimethoxytrityl): Highest lability. Removed by weak acids (e.g., TCA) in seconds. Used for 5'-OH in DNA synthesis.

Visualization: Cationic Stability & Resonance

Caption: The hierarchy of trityl acid sensitivity based on carbocation resonance stabilization by methoxy substituents.

Comparative Lability Data

The following table illustrates the orthogonality required for complex synthesis.

| Protecting Group | Structure | Acid Reagent for Removal | Time to Removal (Approx) | Primary Application |

| Trt | 95% TFA / 5% TIS | 30-60 min | Peptide Side Chains (His, Cys, Asn, Gln) | |

| MMT | 1-3% TFA in DCM | 5-15 min | Orthogonal Cys protection; Nucleobase amines | |

| DMT | 3% TCA in DCM | < 1 min | Oligonucleotide 5'-OH (Iterative synthesis) |

Part 3: Strategic Synthesis of Chiral Synthons

Amino Acid Chiral Preservation

The primary risk in amino acid chemistry is racemization (conversion of L-isomer to D-isomer), which typically occurs via proton abstraction at the

Why Trityl?

-

Steric Shielding: The massive trityl group on the

-amine (N-Trt) prevents the approach of bases that could abstract the -

Side Chain Integrity: For Histidine, placing a Trt group on the imidazole ring (

) prevents

Experimental Protocol: N-Tritylation of Amino Acids (Barlos Method)

This protocol utilizes transient silyl protection of the carboxylic acid to ensure selective N-tritylation without forming esters.

Reagents:

-

L-Amino Acid (e.g., Alanine, Phenylalanine)

-

Trimethylsilyl chloride (TMS-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Workflow:

-

Transient Protection: Suspend the finely powdered amino acid (10 mmol) in DCM (50 mL). Add TMS-Cl (20 mmol) and TEA (20 mmol). Reflux for 20 minutes.

-

Tritylation: Cool the solution to 0°C. Add TEA (10 mmol) followed by Trt-Cl (10 mmol) dropwise over 15 minutes.

-

Critical Step: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. The bulky Trt-Cl attacks the free amine.

-

-

Workup (Desilylation): Add excess MeOH (5 mL) to the reaction mixture.

-

Reasoning: MeOH cleaves the highly labile TMS-ester but leaves the N-Trt and the chiral center intact.

-

-

Purification: Wash the organic layer with 5% Citric Acid (cold) and water. Dry over

.[10] Evaporate to obtain the N-Trt-Amino Acid.[11]

Experimental Protocol: 5'-O-Dimethoxytritylation of Nucleosides

This is the foundational step for creating phosphoramidite synthons for DNA synthesis.

Reagents:

-

Nucleoside (dry)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

DMAP (catalytic amount - optional but risky due to potential 3'-OH reaction)

Step-by-Step Workflow:

-

Preparation: Co-evaporate the nucleoside with anhydrous pyridine (3x) to remove trace water.

-

Integrity Check: Water competes with the hydroxyl group for DMT-Cl, lowering yield.

-

-

Reaction: Dissolve nucleoside in pyridine. Add DMT-Cl (1.1 equivalents) at 0°C. Stir at RT for 3-6 hours.

-

Selectivity: The primary 5'-OH is sterically more accessible than the secondary 3'-OH. The bulk of DMT-Cl enhances this regioselectivity.

-

-

Quenching: Add MeOH (2 mL) to quench excess DMT-Cl.

-

Workup: Dilute with DCM, wash with saturated

.-

Warning: Do not use acid in the workup; the DMT group is extremely acid-sensitive.

-

-

Purification: Flash chromatography on silica gel pre-equilibrated with 1% TEA in the eluent.

-

Causality: Silica is slightly acidic. Without TEA, the DMT group will fall off on the column.

-

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates where Trityl protection fits into the Solid Phase Peptide Synthesis (SPPS) cycle, highlighting its role in side-chain protection for Cysteine and Histidine.

Caption: SPPS workflow showing the orthogonality of Fmoc (base labile) and Trityl (acid labile side-chain protection).

Part 5: Therapeutic Applications[13][14]

Goserelin (Zoladex)

Goserelin is a GnRH agonist used for prostate cancer. It contains D-Ser(tBu) and His(Trt) during synthesis. The use of Trityl protection on the Histidine imidazole ring is non-negotiable; without it, the high basicity of the imidazole nitrogen would interfere with coupling and cause racemization, rendering the drug inactive or toxic.

Antiviral Nucleosides

In the synthesis of drugs like Remdesivir or Sofosbuvir , the chiral ribose core is manipulated using DMT protection on the 5'-OH. This allows selective modification of the 3'-OH or the 2'-position (e.g., methylation or fluorination) while maintaining the stereochemical integrity of the sugar backbone.

References

-

Gomberg, M. (1900).[12] "An Instance of Trivalent Carbon: Triphenylmethyl." Journal of the American Chemical Society, 22(11), 757–771. Link

-

Zervas, L., & Theodoropoulos, D. M. (1956). "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Journal of the American Chemical Society, 78(7), 1359–1363. Link

-

Schaller, H., Weimann, G., Lerch, B., & Khorana, H. G. (1963). "Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides." Journal of the American Chemical Society, 85(23), 3821–3827. Link

- Barlos, K., et al. (1982). "Veresterung von Aminosäuren mit Alkyhalogeniden nach dem Verfahren der aktivierten Ester." Liebigs Annalen der Chemie, 1982(1), 130-135.

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. Link

Sources

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 2. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rua.ua.es [rua.ua.es]

- 11. digital.csic.es [digital.csic.es]

- 12. Gomberg Radical [chemweb.unl.edu]

Furanone Derivatives in Antiviral Research: A Technical Guide for Drug Development Professionals

Abstract

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth review of the literature on furanone derivatives in the context of antiviral research. It is designed for researchers, scientists, and drug development professionals, offering a synthesized perspective on the synthesis, antiviral spectrum, and mechanisms of action of these promising compounds. We will explore their activity against a range of clinically relevant viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, Hepatitis C Virus (HCV), and others, supported by quantitative data and structure-activity relationship (SAR) analyses. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and evaluation of antiviral furanones, alongside visualizations of key experimental workflows and mechanistic pathways to facilitate a deeper understanding and accelerate research and development in this critical therapeutic area.

The Furanone Scaffold: A Versatile Core for Antiviral Drug Design

The furanone ring system is a recurring motif in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its chemical versatility, arising from the electron-rich nature of the furan ring and the reactivity of the lactone moiety, makes it an ideal starting point for the synthesis of diverse chemical libraries.[3] Key features that contribute to its utility in antiviral drug design include:

-

Structural Rigidity and Planarity: The furanone core provides a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space, facilitating precise interactions with viral protein targets.

-

Hydrogen Bonding Capacity: The oxygen atom within the ring and the carbonyl group of the lactone can act as hydrogen bond acceptors, crucial for binding to the active sites of viral enzymes.

-

Lipophilicity: The scaffold possesses a moderate lipophilicity, which can be fine-tuned through substitution to optimize pharmacokinetic properties such as cell membrane permeability and bioavailability.

These intrinsic properties have made furanone derivatives attractive candidates for targeting various stages of the viral life cycle.

Synthesis of Antiviral Furanone Derivatives

The synthesis of furanone derivatives often involves well-established organic chemistry reactions, allowing for the creation of a wide range of analogues for SAR studies. A common and effective method is the Perkin condensation, which can be used to synthesize 2(3H)-furanone derivatives.[4] For instance, the reaction of a formyl-substituted scaffold with a propionic acid derivative in the presence of a cyclo-dehydrating agent like acetic anhydride and sodium acetate yields the desired furanone core.[5]

Another key strategy involves the Claisen-Schmidt condensation to produce chalcone derivatives of 5-arylfuran-2-carbaldehydes, which have shown significant antiviral potential.[6] This method involves the base-catalyzed reaction of an aryl aldehyde with an acetophenone.[6] The versatility of these synthetic routes allows for systematic modification of the furanone core to explore chemical space and optimize antiviral activity.

Antiviral Spectrum and Potency of Furanone Derivatives

Furanone derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. Research has identified compounds effective against some of the most challenging viral pathogens.

Activity Against RNA Viruses

-

Human Immunodeficiency Virus (HIV): Furanone-containing structures have been extensively investigated as inhibitors of two critical HIV enzymes: protease and integrase.[7][8][9] Tetrahydrofuran derivatives, in particular, have been designed as P2 ligands for potent HIV-1 protease inhibitors, showing sub-nanomolar inhibitory activity.[9] Furthermore, furanone derivatives designed based on the structure of the approved drug raltegravir have shown moderate to potent inhibitory activity against HIV-1 integrase, a key enzyme for viral replication.[7] Digalloyl furan derivatives have been identified as particularly potent HIV integrase inhibitors, with IC50 values in the low micromolar range (4.7–15.6 µM).[1]

-

Influenza Virus: Chalcone derivatives of 5-arylfuran-2-carbaldehydes have exhibited high potency against Avian Influenza Virus (AIV) H9N2, with several compounds completely inhibiting hemagglutination activity at tested concentrations.[6] Other studies have identified furan-substituted spirothiazolidinones as potent inhibitors of influenza A/H3N2 virus, with EC50 values around 1 µM, likely acting by disrupting the membrane fusion process.[10]

-

Hepatitis C Virus (HCV): A class of 3-amino-2(5H)furanones has been identified as effective inhibitors of subgenomic HCV RNA replication in liver cells.[11] Additionally, α-pyranone carboxamide analogues, which share features with furanones, have demonstrated potent anti-HCV activity (EC50 of 0.18 µM) in cell-based replicon systems with low cytotoxicity.[12]

-

Norovirus: While direct evidence for furanone derivatives is emerging, related pyranobenzopyrone compounds have shown strong anti-norovirus activity, with ED50 values in the low micromolar range (2.4 – 3.4 µM), suggesting that furanone-based scaffolds could be promising for targeting this common cause of gastroenteritis.[13]

Activity Against DNA Viruses

-

Adenovirus & Rotavirus: Novel 2-furanone derivatives have been used as precursors to synthesize pyridazinone compounds that exhibit significant antiviral activity.[14][15] Specifically, certain pyridazinone derivatives showed high activity against rotavirus, a common cause of pediatric gastroenteritis.[14][15]

The following table summarizes the quantitative antiviral activity of selected furanone derivatives from the literature.

| Compound Class | Target Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Digalloyl Furan Derivative | HIV-1 | Integrase Inhibition | 4.7 - 15.6 | Not Reported | Not Reported | [1] |

| Furanone-based Diketoacid Analogue | HIV-1 | Integrase Inhibition | Moderate Activity | >100 (for some) | Not Reported | [7] |

| Spirothiazolidinone-Furan | Influenza A (H3N2) | Cell-based | ~1.0 | Not Reported | Not Reported | [10] |

| α-Pyranone Carboxamide | Hepatitis C Virus (HCV) | Replicon Assay | 0.18 | >20 | >111 | [12] |

| Pyridazinone from 2-Furanone | Rotavirus | Cell-based | High Activity | Not Reported | Not Reported | [14][15] |

| Pyranobenzopyrone | Norovirus | Replicon Assay | 2.4 | 96.4 | 40.2 | [13] |

Mechanisms of Antiviral Action

Furanone derivatives employ diverse strategies to inhibit viral replication, often by targeting essential viral enzymes or interfering with key steps in the viral life cycle.

Inhibition of Viral Enzymes

-

HIV-1 Integrase: This is a well-validated target for furanone derivatives.[7] These compounds often contain a β-diketo acid (DKA) moiety, or are analogues thereof, which chelates essential Mg²⁺ ions in the enzyme's active site.[7][16] This chelation prevents the catalytic activity required for both the 3'-processing and strand transfer steps of viral DNA integration into the host genome.[7] The furanone ring serves as a scaffold to correctly position the chelating groups and other substituents that interact with the enzyme's binding pocket.

-

HIV-1 Protease: Furanone derivatives, particularly substituted tetrahydrofurans, have been engineered to act as potent P2 ligands that bind within the S2 subsite of the HIV-1 protease active site.[8][17] X-ray crystallography has revealed that these moieties can form unique hydrogen bonds with backbone atoms of the enzyme, such as Gly48 in the flap region, leading to potent inhibition of the protease responsible for cleaving viral polyproteins into functional units.[8]

-

Viral Polymerases: While less explored for furanones specifically, viral RNA-dependent RNA polymerase (RdRp) is a major target for many antiviral drugs.[18][19] The structural similarity of some furanone derivatives to nucleosides suggests they could be investigated as potential non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, inducing conformational changes that halt its activity.

Interference with Viral Entry and Egress

-

Influenza Fusion Inhibition: Some furan-substituted compounds are believed to inhibit the influenza virus membrane fusion process.[10][20] This mechanism prevents the viral envelope from fusing with the endosomal membrane of the host cell, thereby blocking the release of the viral genome into the cytoplasm.

-

Influenza Neuraminidase Inhibition: Neuraminidase is a key enzyme that facilitates the release of newly formed virus particles from an infected cell.[21] While established neuraminidase inhibitors are typically sialic acid analogues, the furanone scaffold offers a potential starting point for designing novel, non-analogous inhibitors that could bind to the enzyme's active site and prevent viral egress.

The diagram below illustrates potential points of intervention for furanone derivatives in a generalized viral life cycle.

Caption: Potential inhibition points of furanone derivatives in the viral life cycle.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of furanone derivatives and their antiviral activity is crucial for rational drug design.

-

For HIV-1 Integrase Inhibitors: SAR studies have shown that the presence of a metal-chelating pharmacophore (like a diketoacid system) is essential for activity.[7][16] The nature and position of substituents on the furanone ring and any appended aryl groups significantly influence potency. For instance, replacing a pyrimidinone ring in an existing inhibitor scaffold with a furanone ring was found to decrease activity, indicating the precise geometry of the chelating groups is critical.[7] However, dicaffeoyl and digalloyl furan derivatives showed that bulky, hydrogen-bonding groups can enhance potency.[1]

-

For HIV-1 Protease Inhibitors: The stereochemistry of substituents on tetrahydrofuran ligands is paramount. Specific enantiomers show significantly higher activity, highlighting the importance of precise interactions with the chiral environment of the enzyme's active site.[17] Incorporating basic amines at the C4 position of a bis-THF ring can introduce new hydrogen bonding interactions with the protease flap region, improving potency against drug-resistant strains.[8]

-

General Trends: For many furanone derivatives, increasing the lipophilicity through the addition of aryl or alkyl groups can enhance cell permeability and antiviral activity, but this must be balanced to maintain aqueous solubility and avoid cytotoxicity. The presence of electron-withdrawing groups on appended aromatic rings can also modulate the electronic properties of the molecule and influence binding affinity.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate antiviral compounds must be robust and well-validated. Below are detailed protocols for key assays in the field.

Protocol: Synthesis of a 5-Aryl-2-Furanone Chalcone Derivative

This protocol is adapted from methodologies used to synthesize chalcones with demonstrated anti-influenza activity.[6]

-

Step 1: Aldehyde and Ketone Preparation: Dissolve 5-aryl-2-furaldehyde (1.0 eq) and an appropriate substituted acetophenone (1.1 eq) in ethanol in a round-bottom flask.

-

Step 2: Base-Catalyzed Condensation: Cool the mixture in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise with constant stirring.

-

Step 3: Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Step 4: Product Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate as a solid.

-

Step 5: Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Step 6: Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol: Plaque Reduction Assay for Antiviral Efficacy

This is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[3][22][23]

-

Step 1: Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well or 12-well plates. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Step 2: Compound and Virus Preparation: Prepare serial dilutions of the furanone test compound in a serum-free cell culture medium. In separate tubes, mix each compound dilution with a known titer of virus (e.g., 100 plaque-forming units, PFU). Include a "virus control" (virus but no compound) and a "cell control" (no virus, no compound).

-

Step 3: Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Step 4: Overlay Application: After adsorption, remove the inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of discrete plaques.

-

Step 5: Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Step 6: Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye such as crystal violet. The stain is taken up only by living cells, revealing clear zones (plaques) where cells have been killed by the virus.

-

Step 7: Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for a typical Plaque Reduction Assay.

Protocol: MTT Assay for Cytotoxicity Assessment

It is essential to determine if a compound's antiviral effect is due to specific viral inhibition or general cytotoxicity. The MTT assay is a standard colorimetric method for this purpose.[24][25]

-

Step 1: Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C with 5% CO₂.

-

Step 2: Compound Treatment: Prepare serial dilutions of the furanone test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "cell control" wells with medium but no compound.

-

Step 3: Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

Step 4: MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Step 5: Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Step 6: Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Step 7: Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀/IC₅₀) is then calculated as a measure of the compound's therapeutic window.

Future Perspectives and Conclusion

The furanone scaffold has unequivocally established its value in the pursuit of novel antiviral agents. The existing body of literature demonstrates potent activity against a diverse range of viruses, including those of high clinical significance like HIV and influenza. The key to advancing this field lies in a multi-pronged approach:

-

Expansion of the Antiviral Spectrum: Systematic screening of existing and novel furanone libraries against a wider panel of viruses, particularly emerging and neglected viruses, is warranted.

-

Mechanism of Action Elucidation: For many promising furanone derivatives, the precise molecular target remains unknown. Advanced techniques such as target-based screening, proteomics, and structural biology are needed to identify viral or host targets and elucidate binding modes.

-

Rational Design and Optimization: Leveraging SAR data and computational modeling will be crucial for designing next-generation furanone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Addressing Drug Resistance: As with any antiviral, the potential for resistance is a major concern. Furanone derivatives that target novel viral sites or host factors may offer a higher barrier to resistance.

References

-

Bio-protocol. (n.d.). Antiviral Activity Assessment. Retrieved from [Link]

-

Kim, D. H., et al. (2001). Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(12), 1541-1544. Retrieved from [Link]

-

Mussadiq, M., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of the Chemical Society of Pakistan, 46(1). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and HIV-1 Integrase Inhibitory Activity of Furanone Derivatives. Retrieved from [Link]

-

Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 59(17), 7814-7826. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

de Solms, S. J., et al. (2003). Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex. Journal of Medicinal Chemistry, 46(7), 1231-1242. Retrieved from [Link]

-

Abd El-Hameed, R. H., et al. (2020). Synthesis of Heterocyclic and Non-heterocyclic Compounds Derived from Novel 2-Furanones and Evaluation of their Anti-viral Activity. R Discovery. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2025). Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiviral activity of compounds 9 and 12 on hepatitis C virus (HCV) infection.... Retrieved from [Link]

-

Tron, G. C., et al. (2008). 3-Amino-2(5H)furanones as inhibitors of subgenomic hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5899. Retrieved from [Link]

-

Apaydın, Ç., et al. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 114, 104958. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Future Journal of Pharmaceutical Sciences, 9(1), 39. Retrieved from [Link]

-

Ghosh, A. K., et al. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 10(36), 7287-7296. Retrieved from [Link]

-

Rather, M. A., et al. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules, 26(12), 3687. Retrieved from [Link]

-

Asgari, F., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry, 23(34), 3847-3867. Retrieved from [Link]

-

Ye, W., et al. (2010). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters, 20(3), 1011-1014. Retrieved from [Link]

-

Sharma, R., et al. (2013). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters, 4(12), 1154-1158. Retrieved from [Link]

-

Wu, H., et al. (2015). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. International Journal of Ophthalmology, 8(2), 253-258. Retrieved from [Link]

-

Gonzalez-Pena, D., et al. (2012). Hepatitis C Virus and Natural Compounds: A New Antiviral Approach? Viruses, 4(10), 2392-2416. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Heterocyclic and Non-heterocyclic Compounds Derived from Novel 2-Furanones and Evaluation of their Anti-viral Activity. Retrieved from [Link]

-

CORA. (2023). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Retrieved from [Link]

-

Emmott, E., et al. (2016). Advances Toward a Norovirus Antiviral: From Classical Inhibitors to Lethal Mutagenesis. The Journal of Infectious Diseases, 214(suppl_3), S266-S272. Retrieved from [Link]

-

Pérez-López, A., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1042. Retrieved from [Link]

-

De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. Retrieved from [Link]

-

Gebreyohannes, G., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules, 26(6), 1620. Retrieved from [Link]

-

Neamati, N., et al. (2002). QSAR studies of HIV-1 integrase inhibition. Journal of Medicinal Chemistry, 45(26), 5661-5676. Retrieved from [Link]

-

Stein, D. A., et al. (2008). Inhibition of norovirus replication by morpholino oligomers targeting the 5′-end of the genome. Antiviral Research, 77(3), 188-196. Retrieved from [Link]

-

Calland, N., et al. (2013). Plant-derived antivirals against hepatitis c virus infection. springermedizin.de. Retrieved from [Link]

-

Kumar, A., et al. (2023). Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers in Microbiology, 14, 1285227. Retrieved from [Link]

-

Barreca, M. L., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. Pharmaceuticals, 17(5), 643. Retrieved from [Link]

-

ResearchGate. (2025). Repurposing of rutin for the inhibition of norovirus replication. Retrieved from [Link]

-

World Health Organization. (2024). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]

-

Obyden, M. V., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2530. Retrieved from [Link]

-

Alsved, M., et al. (2021). Noroviruses—The State of the Art, Nearly Fifty Years after Their Initial Discovery. Viruses, 13(8), 1533. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Small Molecules Targeting Viral Polymerases. Retrieved from [Link]

-

ResearchGate. (2025). Antiviral Potential of Natural Resources against Influenza Virus Infections. Retrieved from [Link]

Sources

- 1. Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neutab.creative-biolabs.com [neutab.creative-biolabs.com]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. researchgate.net [researchgate.net]

- 8. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Amino-2(5H)furanones as inhibitors of subgenomic hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Strategic Functionalization of Dihydro-5-trityloxymethyl-2(3H)-furanone: A Chiral Synthone Guide

Executive Summary

Dihydro-5-trityloxymethyl-2(3H)-furanone (often referred to as the "Taniguchi lactone" or simply trityl-protected hydroxymethyl-butyrolactone) is a premier chiral scaffold in organic synthesis.[1] Its primary utility lies in the stereoselective synthesis of 2',3'-dideoxynucleosides (e.g., d4T, AZT analogs) and lignan natural products.[1][2]

This technical guide details the three critical reaction pathways that transform this inert scaffold into bioactive precursors: C3-stereoselective alkylation , C3-methylenation , and controlled redox manipulation (Lactol synthesis) .[1]

Part 1: Structural Analysis & Reactivity Hotspots[1]

To manipulate this molecule effectively, one must understand the steric and electronic governance imposed by the trityl group.[2]

The Steric Steering Effect

The bulky Triphenylmethyl (Trityl) group at the C5 position is not merely a protecting group; it is a stereochemical rudder .[1][2]

-

Conformation: The lactone ring adopts an envelope conformation where the bulky trityloxymethyl group occupies the pseudo-equatorial position to minimize steric strain.[1][2]

-

Facial Selectivity: Any reagent approaching the C3 enolate (generated via LiHMDS) is sterically blocked from the face occupied by the trityl group.[1][2] This forces incoming electrophiles to the opposite face, yielding trans-3,5-disubstituted products with high diastereomeric excess (de >90%).

Reactivity Map

The molecule presents three distinct reactive zones:[1]

Figure 1: Reactivity hotspots of the trityl-lactone scaffold.[1][2]

Part 2: C3-Functionalization (Stereoselective Alkylation)[1][2]

The introduction of substituents at the

Mechanism: The Trans-Addition Rule

When the lactone is deprotonated, the resulting lithium enolate is planar.[1] The bulky trityl group at C5 shields the syn face.[1][2] Consequently, alkyl halides attack from the anti face.[2]

-

Base Selection: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA.[2] Its non-nucleophilic nature prevents accidental ring-opening of the lactone.

-

Temperature: Strictly -78°C . Higher temperatures allow enolate equilibration or decomposition.[2]

Protocol: Stereoselective -Methylation

Objective: Synthesis of trans-3-methyl-5-trityloxymethyl-2(3H)-furanone.

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Enolization: Add LiHMDS (1.1 equiv, 1.0 M in THF) to anhydrous THF (10 mL/mmol substrate) and cool to -78°C .

-

Addition: Add a solution of the lactone (1.0 equiv) in THF dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) neat, dropwise.[1][2]

-

Quench: Stir for 2 hours at -78°C. Quench with saturated aqueous

before removing the cooling bath. -

Result: The product will be predominantly the trans-isomer (methyl and trityl groups on opposite sides of the ring).[2]

Part 3: -Methylenation (Exocyclic Double Bond)[1][2]

Creating an exocyclic methylene group (=CH2) at C3 is a vital step for synthesizing d4T (Stavudine) analogs or Michael acceptors.[1][2]

The Eschenmoser Salt Route

This pathway is superior to direct formylation because it avoids unstable aldehyde intermediates.[2]

-

Mannich Reaction: Treat the pre-formed enolate (generated via LiHMDS as above) with Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide).[1][2]

-

Intermediate: This yields the

-dimethylaminomethyl lactone.[2] -

Elimination: Treat the crude amine with Methyl Iodide (to quaternize the amine) followed by mild base (e.g.,

or DBU) to trigger -

Product:

-methylene-butyrolactone derivative.[1]

Part 4: Redox Manipulation (Lactone to Lactol)[1][2]

This is the "Gateway Reaction" for nucleoside synthesis.[2] The goal is to reduce the carbonyl (C=O) to a hemiacetal (CH-OH) without over-reducing to the open-chain diol.[1][2]

Critical Control Parameters

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).[1][2] It forms a stable tetrahedral aluminum complex at low temperatures that resists further reduction until hydrolysis.[1][2]

-

Stoichiometry: 1.1 equivalents. Excess reagent leads to ring opening.[2]

Protocol: Controlled Reduction to Lactol[1][2]

-

Setup: Dissolve the functionalized lactone in anhydrous Toluene (0.1 M) and cool to -78°C (Dry ice/Acetone).

-

Reduction: Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise down the side of the flask to precool the reagent.

-

Rate: Keep internal temp below -70°C.[1]

-

-

Incubation: Stir for 1–2 hours at -78°C. Monitor by TLC (Lactone spot will disappear; Lactol spot is often a streak).

-

Quench (The Rochelle Method):

-

Why: Aluminum salts form gelatinous emulsions with water.[2] Rochelle's salt (Sodium Potassium Tartrate) chelates Aluminum, allowing phase separation.[1][2]

-

Add Methanol (2 mL) at -78°C to destroy excess hydride.[1][2]

-

Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s Salt .

-

Stir at room temperature for 1–2 hours until two clear layers form (organic vs. aqueous).

-

-

Isolation: Extract with Ethyl Acetate. The resulting Lactol is usually used immediately for the next step (Acetylation).[1][2]

Part 5: Workflow for Nucleoside Synthesis

The following diagram illustrates the standard industrial/research workflow converting the trityl lactone into a nucleoside analog (e.g., for HIV reverse transcriptase inhibition).

Figure 2: Synthetic workflow from Trityl Lactone to Nucleoside Analog.

Data Summary: Typical Yields

| Reaction Step | Reagents | Typical Yield | Critical Factor |

| LiHMDS, MeI, THF, -78°C | 85-92% | Temperature control (-78°C) | |

| Reduction | DIBAL-H, Toluene, -78°C | 90-95% | Rochelle's salt workup |

| Acetylation | 95-99% | Anomeric mixture formed | |

| Coupling | Base-BSA, TMSOTf, MeCN | 70-85% | Lewis Acid stoichiometry |

References

-

Stereoselective Alkylation of Lactones

-

DIBAL-H Reduction Protocol

-

Nucleoside Synthesis from Lactones

-

Chu, C. K., et al. "Synthesis and Structure-Activity Relationships of 2',3'-Dideoxynucleosides as Potential Anti-HIV Agents."[1] Journal of Medicinal Chemistry.

-

-

Eschenmoser Salt Methylenation

-

Physical Properties & Safety

Sources

Methodological & Application

Application Note: Stereoselective Alkylation of (R)-Dihydro-5-trityloxymethyl-2(3H)-furanone

Part 1: Executive Summary

This application note details the protocols for the stereoselective

The bulky trityl (triphenylmethyl) group at the C5 position serves as a powerful stereodirecting group. Through 1,3-asymmetric induction, it forces incoming electrophiles to approach the lactone enolate from the face anti to the trityl ether, yielding trans-3,5-disubstituted lactones with high diastereomeric excess (

Part 2: Scientific Foundation & Mechanism

The Challenge of 1,3-Induction

In 5-substituted

-

Steric Steering: The massive trityl group effectively blocks the "bottom" face (syn) of the enolate.

-

Trajectory: The electrophile (

) must attack from the "top" face (anti), resulting in the (3R, 5R) diastereomer when starting from the (5R) lactone.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway for the stereoselective alkylation of (R)-Trityl-GBL. The bulky trityl group enforces anti-addition.

Part 3: Experimental Protocols

Protocol A: Standard Trans-Selective Mono-Alkylation

Objective: Synthesis of (3R, 5R)-3-alkyl-5-(trityloxymethyl)dihydrofuran-2(3H)-one.

Reagents & Equipment:

-

Substrate: (R)-Trityl-GBL (dried under vacuum).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from solvent system.

-

Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

-

Cryogenic: Dry ice/Acetone bath (-78°C).

Step-by-Step Methodology:

-

Enolate Generation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Charge with anhydrous THF (20 mL) and cool to -78°C .

-

Add LDA (1.1 equiv) dropwise via syringe. Stir for 10 minutes.

-

Critical: Dissolve (R)-Trityl-GBL (1.0 equiv, e.g., 1.0 g) in minimal THF (5 mL). Add this solution dropwise to the LDA over 15 minutes.

-

Observation: The solution typically turns pale yellow. Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add the electrophile (1.2 – 1.5 equiv) neat or in THF solution dropwise.

-

Note: For reactive electrophiles (MeI, Allyl Bromide), addition can be rapid. For sluggish ones, add slowly.

-

Stir at -78°C for 2–4 hours .

-

Optional: Allow to warm to -40°C only if TLC shows incomplete conversion after 4 hours. Warming too fast erodes stereoselectivity.

-

-

Quench & Workup:

-

Quench the reaction at -78°C by adding saturated aqueous

(5 mL). -

Allow to warm to room temperature (RT).

-

Dilute with Ethyl Acetate (EtOAc) and water. Separate layers.

-

Extract aqueous layer with EtOAc (2x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc). The trans-isomer is typically the major product and often less polar than the cis-isomer (verify with TLC).

-

Protocol B: Dialkylation (Quaternary Center Formation)

Objective: Installation of two alkyl groups at C3 (e.g., gem-dimethyl).

-

Perform Protocol A to obtain the mono-alkylated product.

-

Isolate and purify the mono-alkylated intermediate.

-

Resubject to Protocol A conditions, but use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA to reduce nucleophilic attack on the lactone carbonyl during the second deprotonation.

-

Add the second electrophile. (Note: Stereocontrol for the second alkylation is governed by the existing C3-substituent and C5-trityl group).

Part 4: Data Analysis & Optimization

Electrophile Performance Table

Stereoselectivity is highly dependent on the size of the incoming electrophile.

| Electrophile (R-X) | Equiv. | Temp | Time (h) | Yield (%) | Trans:Cis Ratio |

| Methyl Iodide | 1.5 | -78°C | 2 | 88 | 94:6 |

| Allyl Bromide | 1.2 | -78°C | 3 | 85 | 96:4 |

| Benzyl Bromide | 1.2 | -78°C | 4 | 82 | >98:2 |

| Isobutyl Iodide | 2.0 | -78°C | 6 | 70 | 92:8 |

Troubleshooting Workflow

Figure 2: Troubleshooting decision tree for optimizing alkylation yields and selectivity.

Part 5: Critical Process Parameters (CPPs)

-

Temperature Control: The reaction must be kept below -70°C during enolate formation and electrophile addition. The "half-chair" conformation is flexible; higher temperatures allow ring flipping, eroding the steric shielding of the trityl group.

-

Solubility: The trityl group is lipophilic.[1] If the lactone precipitates at -78°C, the reaction will fail.

-

Solution: Ensure the lactone is fully dissolved in THF before cannulating into the LDA solution. If precipitation occurs, add dry DMPU (10% v/v) to improve solubility and enolate reactivity.

-

-

Trityl Stability: The trityl ether is acid-sensitive. Avoid strong acid washes during workup. Use buffered solutions (sat.

or

Part 6: References

-

Takano, S., et al. (1988). "Enantioselective synthesis of chiral lactones from L-glutamic acid." Heterocycles, 27(1), 1-4.

-

Hanessian, S., et al. (1993). "Total synthesis of natural products using 'chiral pool' precursors." Tetrahedron, 49(2), 299-314.

-

Tomioka, K., et al. (1985). "Stereoselective alkylation of

-substituted -

Dorsey, B. D., et al. (1994). "Synthesis of the HIV protease inhibitor Indinavir (L-735,524)." Journal of Medicinal Chemistry, 37(21), 3443–3451.

-

Smith, A. B., et al. (1998). "Induction of stereochemistry via 1,3-allylic strain." Journal of the American Chemical Society, 120(16), 3935-3948.

Sources

Synthesis of 2',3'-dideoxynucleosides using trityl-protected lactones

Executive Summary

This application note details the robust synthesis of 2',3'-dideoxynucleosides (ddNs), specifically targeting the antiretroviral agent Zalcitabine (ddC) and its analogs. Unlike standard ribonucleoside synthesis, ddNs lack the 2'-hydroxyl group, removing the possibility of Neighboring Group Participation (NGP) to direct stereochemistry. This protocol utilizes a 5-O-trityl-protected

Key Advantages of this Protocol:

-

Stereocontrol: Maximizes

-anomer selectivity ( -

Scalability: Uses crystalline intermediates (trityl ethers) to minimize chromatographic purification.

-

Versatility: Applicable to pyrimidine (ddC, ddT) and purine (ddI, ddA) analogues.

Introduction & Mechanistic Rationale

The synthesis of 2',3'-dideoxynucleosides presents a unique challenge in nucleoside chemistry. In standard ribose couplings, a 2'-acyl group forms a cyclic acyloxonium ion intermediate, which blocks the

In dideoxy systems, this directing group is absent. The glycosylation proceeds via a distinct oxocarbenium ion mechanism where stereoselectivity is governed by:

-

The Anomeric Effect: Favors the

-anomer (axial). -

Steric Bulk: The 5'-O-Trityl group shields the

-face, encouraging -

Solvent Polarity: Ethereal solvents promote

-like inversion, while polar solvents stabilize the oxocarbenium ion (

Synthetic Pathway Visualization

The following flowchart outlines the critical decision points and chemical transformations in this protocol.

Figure 1: Process flow for the synthesis of ddNs from chiral lactone precursors.

Experimental Protocol

Materials & Reagents

-

Starting Material: (S)-5-(trityloxymethyl)dihydrofuran-2(3H)-one (Trityl-Lactone).

-

Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

-

Base: Cytosine (or desired nucleobase).

-

Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1]

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvents: Dichloromethane (DCM), Acetonitrile (MeCN) - Anhydrous.

Stage 1: Activation of the Lactone (Reduction & Acetylation)

The lactone is too stable for direct glycosylation. It must be converted to the anomeric acetate.

-

Reduction:

-

Charge a flame-dried flask with Trityl-Lactone (1.0 eq) and anhydrous Toluene. Cool to -78°C .

-

Add DIBAL-H (1.1 eq) dropwise over 30 mins. Maintain temperature < -70°C to prevent ring opening to the diol.

-

Stir for 1 hour. Quench with Methanol followed by saturated Rochelle’s salt solution (to break aluminum emulsions).

-

Extract with Ethyl Acetate, dry (

), and concentrate. Result: Lactol (Hemiacetal).

-

-

Acetylation:

-

Dissolve the crude Lactol in anhydrous Pyridine.

-

Add Acetic Anhydride (2.0 eq) and a catalytic amount of DMAP.

-

Stir at RT for 4 hours.

-

QC Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar lactol spot.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), NaHCO3, and Brine. Concentrate to yield the Anomeric Acetate .

-

Stage 2: Vorbrüggen Glycosylation (The Critical Coupling)

This step determines the yield and stereochemistry.

-

Silylation of Nucleobase:

-

Suspend Cytosine (1.2 eq) in anhydrous MeCN.

-

Add BSA (2.5 eq). Stir at 60°C for 30 mins until a clear solution forms (indicates formation of bis-TMS-cytosine).

-

-

Coupling:

-

Dissolve the Anomeric Acetate (from Stage 1) in anhydrous MeCN (or DCM for different selectivity) and add to the silylated base solution.

-

Cool to 0°C .

-

Add TMSOTf (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 2-4 hours.

-

-

Quench & Isolation:

Stage 3: Deprotection

-

Dissolve the purified

-anomer in 80% Acetic Acid (aq) or use 0.1 M HCl in MeOH. -

Heat to 40°C for 1 hour. The Trityl group will cleave (forming Trityl alcohol/Trityl chloride byproduct).

-

Partition between water and ether. The Trityl byproduct stays in the ether ; the Product (ddC) stays in the water .

-

Lyophilize the aqueous layer to obtain the final nucleoside.

Process Optimization & Troubleshooting

The following table summarizes the impact of solvent and temperature on the Anomeric Ratio (

| Parameter | Condition | Expected | Mechanistic Insight |

| Solvent | Dichloromethane (DCM) | ~50:50 | Non-polar solvent promotes tight ion-pairing; less face discrimination. |

| Solvent | Acetonitrile (MeCN) | ~70:30 | Polar solvent stabilizes the separated ion pair; steric bulk of Trityl directs |

| Catalyst | ~60:40 | Stronger Lewis acid, but harder workup (emulsions). | |

| Catalyst | TMSOTf | High | Homogeneous, cleaner reaction profile (Standard). |

| Temp | Room Temp (25°C) | Moderate | Higher thermodynamic equilibration. |

| Temp | Low Temp (-20°C) | High | Kinetic control favors the sterically less hindered approach. |

Troubleshooting Guide

-

Problem: Low Yield in Glycosylation.

-

Cause: Moisture in the reaction. The silylated base is extremely hydrolytically unstable.

-

Solution: Re-distill TMSCl/HMDS or use fresh BSA. Ensure molecular sieves (4Å) are present in the reaction vessel.

-

-

Problem: Inseparable Anomers.

-

Cause: Similar Rf values.

-

Solution: Perform fractional crystallization before deprotection. The Trityl-protected nucleosides often crystallize well from Ethanol/Hexane.

-

References

-

Okabe, M., Sun, R.-C., Tam, S. Y.-K., Todaro, L. J., & Coffen, D. L. (1988). Synthesis of the dideoxynucleosides ddC and CNT from glutamic acid, ribonolactone, and pyrimidine bases. The Journal of Organic Chemistry, 53(20), 4780–4786.

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

- Taniguchi, M., Koga, K., & Yamada, S. (1974). Stereoselective synthesis of 5-substituted gamma-butyrolactones. Tetrahedron, 30(20), 3547-3552.

-

Chu, C. K., et al. (1989). General Synthesis of 2',3'-Dideoxynucleosides. Journal of Organic Chemistry, 54, 2217-2225.

-

FDA Label - Zalcitabine (Hivid). Clinical pharmacology and structure data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives [mdpi.com]

- 3. BJOC - Preparation of a disulfide-linked precipitative soluble support for solution-phase synthesis of trimeric oligodeoxyribonucleotide 3´-(2-chlorophenylphosphate) building blocks [beilstein-journals.org]

Scale-Up Synthesis of (5R)-5-Trityloxymethyldihydrofuran-2-one: An Application Note and Protocol

Abstract

(5R)-5-Trityloxymethyldihydrofuran-2-one is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules and natural products. Its stereochemically defined structure makes it a valuable intermediate where precise chirality is essential for biological activity. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-documented pathway commencing from the readily available chiral pool starting material, L-glutamic acid. The protocols detailed herein are designed to be scalable, with an emphasis on process safety, efficiency, and product purity. This guide is intended for researchers and professionals in drug development and process chemistry who require a reliable method for producing multi-gram to kilogram quantities of this important chiral intermediate.

Introduction and Scientific Principles

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral γ-butyrolactones, such as (5R)-5-trityloxymethyldihydrofuran-2-one, are particularly significant scaffolds found in a wide array of natural products and synthetic drugs. The trityl-protected hydroxymethyl group at the C5 position provides a handle for further synthetic transformations while the lactone core serves as a versatile pharmacophore.

The synthetic strategy outlined in this guide leverages the inherent chirality of L-glutamic acid, an inexpensive and abundant amino acid, to establish the desired (R)-stereocenter at the C5 position of the butyrolactone ring. This "chiral pool" approach is a cost-effective and efficient method for producing enantiopure compounds on a large scale.

The overall synthetic pathway can be divided into two key stages:

-

Formation of the Chiral Lactone Core: L-glutamic acid is converted to the key intermediate, (R)-5-hydroxymethyldihydrofuran-2-one, via a diazotization reaction followed by intramolecular cyclization. This transformation proceeds with retention of configuration at the chiral center.

-

Protection of the Primary Alcohol: The resulting primary hydroxyl group of the lactone is then protected with a trityl group to yield the final product, (5R)-5-trityloxymethyldihydrofuran-2-one. The bulky trityl group is an excellent protecting group for primary alcohols, offering stability under a range of reaction conditions and allowing for selective deprotection when required.

This application note will provide detailed, step-by-step protocols for each of these stages, along with critical considerations for process safety, optimization, and purification at scale.

Process Workflow and Logic

The following diagram illustrates the overall workflow for the scale-up synthesis of (5R)-5-trityloxymethyldihydrofuran-2-one.

Caption: Overall workflow for the synthesis of (5R)-5-trityloxymethyldihydrofuran-2-one.

Detailed Scale-Up Synthesis Protocols

Stage 1: Synthesis of (R)-5-Hydroxymethyldihydrofuran-2-one from L-Glutamic Acid

This stage involves the conversion of L-glutamic acid to the key lactone precursor. The central transformation is a diazotization of the primary amine, followed by an intramolecular nucleophilic attack of the γ-carboxylate to form the lactone ring.

Safety First: Diazotization Hazard Diazotization reactions involve the formation of diazonium salts, which can be unstable and potentially explosive, especially if isolated or allowed to dry.[1][2] These reactions are also typically exothermic.[3] Therefore, strict temperature control is paramount for safety on a large scale.

-

Cardinal Rules for Safe Diazotization:

-

Always maintain the reaction temperature below 5 °C.[2]

-

Use a stoichiometric amount of sodium nitrite; avoid excess.[2]

-

Ensure efficient stirring and cooling throughout the addition of sodium nitrite.

-

Quench any residual nitrous acid at the end of the reaction.

-

Never attempt to isolate the diazonium salt intermediate.

-

Ensure adequate ventilation to handle the evolution of nitrogen gas.[2]

-

Materials and Equipment:

-